molecular formula C16H25IO4 B6208308 ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate CAS No. 2703780-29-2

ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B6208308
CAS No.: 2703780-29-2
M. Wt: 408.3
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Description

Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the oxabicyclo[2.2.2]octane core, followed by functionalization to introduce the iodomethyl and oxan-4-yl groups. The final step involves esterification to form the ethyl carboxylate group. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove or alter specific functional groups within the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under mild conditions.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce a carboxyl group.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: It can be used in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism by which ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
  • Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate

Uniqueness

Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to the presence of the iodomethyl and oxan-4-yl groups, which are not commonly found in similar compounds. These groups confer distinct chemical reactivity and potential biological activity, making this compound particularly valuable for research and development in various scientific fields.

Properties

CAS No.

2703780-29-2

Molecular Formula

C16H25IO4

Molecular Weight

408.3

Purity

95

Origin of Product

United States

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